tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino ester.
Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through a reaction with ethyl chloroformate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of azetidines make them useful in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.
Tert-butyl 3-(4-fluorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: Similar structure with a fluorine atom instead of a bromine atom.
Tert-butyl 3-(4-methylphenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
Tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can impart specific reactivity and properties to the compound. The bromine atom can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules.
Properties
CAS No. |
1359821-94-5 |
---|---|
Molecular Formula |
C18H24BrNO4 |
Molecular Weight |
398.3 |
Purity |
95 |
Origin of Product |
United States |
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